molecular formula C22H19ClFNO2S B5108565 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide CAS No. 6058-45-3

4-{[(4-chlorophenyl)thio]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide

Cat. No. B5108565
CAS RN: 6058-45-3
M. Wt: 415.9 g/mol
InChI Key: ITQJPIVYRUVAHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide, often involves complex reactions that yield compounds with gastrokinetic activity. For instance, the synthesis of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides demonstrated potent in vivo activity, highlighting the significance of the N-4 substituent in enhancing gastrokinetic effects (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity. Studies have shown that the presence of specific substituents at the N-4 position significantly impacts their pharmacological properties. The crystal structure analysis of similar compounds, such as N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, reveals extensive intramolecular hydrogen bonds that stabilize their structure (Siddiqui et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of benzamide derivatives are influenced by their structure. For example, the synthesis and unique properties of 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane demonstrate how the structural components of these compounds can lead to diverse reactivity and applications (Nakayama et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of benzamide derivatives can vary widely depending on their molecular structure. Characterization of new 2-((4-ethylphenoxy)methyl)benzoylthioureas showed that these compounds have specific solubility profiles and melting points, which are crucial for their potential applications (Limban et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of compounds like 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide, are essential for understanding their potential applications. Studies on similar compounds have provided insights into their reactivity with nucleophiles, electrophilicity, and effects in biological systems, contributing to a deeper understanding of their chemical behavior (Ruenitz et al., 1989).

properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-(2-fluorophenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFNO2S/c23-18-9-11-19(12-10-18)28-15-16-5-7-17(8-6-16)22(26)25-13-14-27-21-4-2-1-3-20(21)24/h1-12H,13-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQJPIVYRUVAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367423
Record name 4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide

CAS RN

6058-45-3
Record name 4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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